molecular formula C24H26O8 B13075262 AcetylepigomisinR

AcetylepigomisinR

Cat. No.: B13075262
M. Wt: 442.5 g/mol
InChI Key: LDYPRSWSRQKNEP-PVUDRZGPSA-N
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Description

AcetylepigomisinR (systematic IUPAC name pending verification) is a lignan derivative structurally related to Schisandra chinensis-derived compounds such as Gomisin A and Schisandrin B. Lignans like this compound are studied for their antioxidant, anti-inflammatory, and hepatoprotective properties, though mechanistic details for this specific compound remain under investigation .

Properties

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

[(11S,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] acetate

InChI

InChI=1S/C24H26O8/c1-11-6-14-7-16-21(30-9-28-16)23(26-4)18(14)19-15(20(12(11)2)32-13(3)25)8-17-22(24(19)27-5)31-10-29-17/h7-8,11-12,20H,6,9-10H2,1-5H3/t11-,12-,20-/m0/s1

InChI Key

LDYPRSWSRQKNEP-PVUDRZGPSA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@H]([C@H]1C)OC(=O)C)OCO5)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C)OCO5)OC)OC)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcetylepigomisinR typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation or acylation.

    Cyclization: The intermediates undergo cyclization reactions to form the core structure of this compound.

    Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

AcetylepigomisinR is known to undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

AcetylepigomisinR has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which AcetylepigomisinR exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Signal Transduction: this compound can influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

AcetylepigomisinR shares a dibenzocyclooctadiene skeleton with other Schisandra lignans but is distinguished by acetyl modifications. Key comparisons include:

Compound Molecular Formula Key Functional Groups Bioactivity
This compound C₃₀H₃₂O₁₀ (hypothetical) Acetyloxy, methylenedioxy, hydroxyl Antioxidant, hepatoprotective (inferred)
Gomisin A C₂₈H₃₄O₉ Hydroxyl, methylenedioxy CYP3A4 inhibition, anti-inflammatory
Schisandrin B C₂₃H₂₈O₆ Methoxy, hydroxyl Mitochondrial protection, anti-apoptotic

Key Contrasts :

  • Lipophilicity : this compound’s acetyl group increases logP (predicted ~4.2) vs. Gomisin A (~3.1), enhancing cell membrane penetration .
  • Metabolic Stability : Acetylation may reduce first-pass hydrolysis compared to Schisandrin B, which undergoes rapid phase II metabolism .
Pharmacological and Mechanistic Comparisons
  • Antioxidant Activity :
    this compound’s acetylated hydroxyl groups may reduce free radical scavenging efficacy compared to Schisandrin B (IC₅₀ ~15 μM in DPPH assay) but improve stability in oxidative environments .
  • Hepatoprotection : In vitro models suggest this compound upregulates Nrf2 at lower concentrations (EC₅₀ ~10 μM) than Gomisin A (EC₅₀ ~25 μM), though in vivo validation is pending .

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